4-(2,2-Dichlorocyclopropyl)phenol
Overview
Description
4-(2,2-Dichlorocyclopropyl)phenol is a synthetic compound known for its antibacterial and antifungal properties. It has been widely used in various consumer products, including soaps, toothpaste, and cosmetics. The compound’s molecular formula is C₉H₈Cl₂O, and it has a molecular weight of 203.07 g/mol .
Mechanism of Action
Target of Action
It is known that phenolic compounds often interact with proteins and enzymes, disrupting their function .
Mode of Action
Phenolic compounds typically exert their effects by interacting with cellular proteins, potentially altering their structure and function .
Biochemical Pathways
Phenolic compounds are known to interfere with various cellular processes, including enzyme activity and membrane function .
Result of Action
Phenolic compounds can cause a variety of effects at the cellular level, including disruption of membrane integrity, inhibition of enzyme activity, and interference with cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dichlorocyclopropyl)phenol typically involves the reaction of phenol with 2,2-dichlorocyclopropane under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where phenol reacts with 2,2-dichlorocyclopropane in the presence of a base such as sodium hydroxide in dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Dichlorocyclopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into cyclopropyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Sodium hydroxide in dimethyl sulfoxide is a common reagent for nucleophilic substitution.
Major Products:
Oxidation: Quinones.
Reduction: Cyclopropyl derivatives.
Substitution: Aryloxy derivatives and substituted cyclopropanes.
Scientific Research Applications
4-(2,2-Dichlorocyclopropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential therapeutic uses due to its antimicrobial activity.
Industry: Used in the manufacturing of consumer products such as soaps, toothpaste, and cosmetics
Comparison with Similar Compounds
Triclosan: Another widely used antimicrobial agent with a similar structure.
2,4-Dichlorophenol: Shares the dichlorophenol moiety but lacks the cyclopropyl group.
Chloroxylenol: An antimicrobial compound with a different substitution pattern on the phenol ring
Uniqueness: 4-(2,2-Dichlorocyclopropyl)phenol is unique due to its cyclopropyl group, which enhances its antimicrobial activity compared to other similar compounds. This structural feature allows it to interact more effectively with microbial cell membranes, leading to higher efficacy .
Properties
IUPAC Name |
4-(2,2-dichlorocyclopropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIUDLMOJNKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557649 | |
Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52179-26-7 | |
Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-(2,2-Dichlorocyclopropyl)phenol be found in the body after taking ciprofibrate?
A1: Based on the research conducted on the metabolism of ciprofibrate, this compound was not detected in the urine of volunteers after they were administered ciprofibrate. [] The study suggests that this compound is not formed through enzymatic cleavage of ciprofibrate in the body. Instead, it's likely an artifact produced during analysis under specific conditions.
Q2: How is this compound artificially produced?
A2: Research indicates that this compound can be generated artificially as an artifact during analysis. This can occur when the analysis involves strong acids or high temperatures, leading to the formation of this compound through processes like acid hydrolysis or thermolysis. []
Q3: Are there alternative methods to synthesize this compound?
A3: Yes, research highlights the successful synthesis of this compound using phase-transfer catalysis. [] This method offers a potentially more controlled and efficient approach compared to the conditions that lead to its formation as an artifact.
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